Mogroside I A1 - 88901-46-6

Mogroside I A1

Catalog Number: EVT-3053486
CAS Number: 88901-46-6
Molecular Formula: C36H62O9
Molecular Weight: 638.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mogroside II A1 is a cucurbitane glycoside, a type of chemical compound found in certain plants, particularly those in the Cucurbitaceae family. [, ] It is primarily isolated from the fruits of Siraitia grosvenorii, also known as Luo Han Guo or monk fruit. [, ] This fruit has been traditionally used in Chinese medicine, and its sweet taste is attributed to mogrosides. While not as intensely sweet as other mogrosides like mogroside V, Mogroside II A1 has garnered scientific interest for its potential biological activities. []

Mogroside III

Compound Description: Mogroside III is a cucurbitane-type glycoside found as one of the primary chemical constituents in the fruit of Siraitia grosvenorii (Luo Han Guo). It is known to undergo biotransformation by human intestinal bacteria. []

Relevance: Mogroside III is a structurally related compound to Mogroside I A1, as both belong to the cucurbitane glycoside family and are found in Siraitia grosvenorii. They share a core cucurbitane triterpenoid structure, differing in their glycosylation patterns. [, ]

Mogroside II A1

Compound Description: Mogroside II A1 is a cucurbitane glycoside found in the fruits of Siraitia grosvenorii, exhibiting inhibitory effects on Epstein-Barr virus activation. []

Relevance: Mogroside II A1 is structurally similar to Mogroside I A1 as both are cucurbitane glycosides found in Siraitia grosvenorii. They share a core cucurbitane triterpenoid structure, likely differing in their glycosylation patterns, specifically at the C-3 and C-24 positions. [, ]

Mogroside II B

Compound Description: Mogroside II B is a cucurbitane glycoside found in Siraitia grosvenorii. It has shown inhibitory effects against Epstein-Barr virus activation. []

Relevance: Mogroside II B is structurally related to Mogroside I A1 as both belong to the cucurbitane glycoside family and share a core cucurbitane triterpenoid structure. []

11-Deoxymogroside III

Compound Description: 11-Deoxymogroside III is a cucurbitane glycoside isolated from Siraitia grosvenorii, demonstrating inhibitory activity against Epstein-Barr virus activation. []

Relevance: 11-Deoxymogroside III is structurally related to Mogroside I A1 by virtue of both being cucurbitane glycosides. The "11-deoxy" prefix suggests a structural difference at the C-11 position compared to Mogroside III, likely lacking a hydroxyl group. []

7-Oxomogroside II E

Compound Description: 7-Oxomogroside II E is a cucurbitane glycoside isolated from Siraitia grosvenorii that displays inhibitory activity against Epstein-Barr virus activation. []

Relevance: 7-Oxomogroside II E is structurally related to Mogroside I A1 through their shared cucurbitane glycoside core. The "7-oxo" prefix indicates a structural modification, likely a ketone group, at the C-7 position compared to other mogrosides. []

7-Oxomogroside V

Compound Description: 7-Oxomogroside V is a cucurbitane glycoside isolated from Siraitia grosvenorii, exhibiting inhibitory effects against Epstein-Barr virus activation. []

Relevance: 7-Oxomogroside V and Mogroside I A1 are structurally similar due to their shared cucurbitane glycoside core structure. They differ in their glycosylation patterns and the presence of a ketone group at the C-7 position in 7-Oxomogroside V. []

11-Oxomogroside II A1

Compound Description: 11-Oxomogroside II A1 is a cucurbitane glycoside found in Siraitia grosvenorii, demonstrating inhibitory activity against Epstein-Barr virus activation. []

Relevance: This compound shares a core cucurbitane triterpenoid structure with Mogroside I A1. The "11-oxo" prefix suggests a structural variation, likely a ketone group, at the C-11 position compared to Mogroside II A1. []

11-Oxomogroside IV A

Compound Description: 11-Oxomogroside IV A is a cucurbitane glycoside found in Siraitia grosvenorii, exhibiting inhibitory activity against Epstein-Barr virus activation. []

Relevance: This compound belongs to the same cucurbitane glycoside family as Mogroside I A1, sharing a common core structure. It likely differs in glycosylation patterns and possesses a ketone group at the C-11 position. []

Mogroside III A2

Compound Description: Mogroside III A2 is a cucurbitane glycoside found in Siraitia grosvenorii that exhibits inhibitory effects against Epstein-Barr virus activation. []

Relevance: Mogroside III A2 is structurally related to Mogroside I A1, sharing a core cucurbitane triterpenoid structure and belonging to the same family of cucurbitane glycosides. []

Mogroside V A1

Compound Description: Mogroside V A1 is a minor cucurbitane glycoside identified in the commercial extract of Siraitia grosvenorii. []

Relevance: Mogroside V A1 is a structurally related compound to Mogroside I A1 because both are cucurbitane glycosides found in Siraitia grosvenorii. They share a core cucurbitane triterpenoid structure and are differentiated by their distinct glycosylation patterns. []

Mogroside IV

Compound Description: Mogroside IV is another cucurbitane glycoside found in Siraitia grosvenorii. It can be produced through the enzymatic conversion of mogrosides using immobilized β-glucosidase. []

Relevance: Both Mogroside I A1 and Mogroside IV belong to the same cucurbitane glycoside family and share a similar core structure. The difference between them lies in their specific glycosylation patterns. []

Siamenoside I

Compound Description: Siamenoside I is a cucurbitane glycoside that can be produced from Siraitia grosvenorii through the enzymatic conversion of mogrosides using immobilized β-glucosidase. []

Relevance: Siamenoside I is related to Mogroside I A1 as both are cucurbitane glycosides present in Siraitia grosvenorii extracts. The two compounds likely differ in their glycosylation patterns. []

Mogroside IIIE

Compound Description: Mogroside IIIE is a cucurbitane-type compound isolated from Siraitia grosvenorii. It has shown significant anti-fibrotic activity, specifically in reducing pulmonary fibrosis in a mouse model by regulating the TLR4/MyD88-MAPK signaling pathway. []

Relevance: Mogroside IIIE is a structurally related compound to Mogroside I A1 as both belong to the cucurbitane-type compounds found in Siraitia grosvenorii. They share a core cucurbitane triterpenoid structure, differing in their specific glycosylation patterns. []

Source

The primary source of mogroside I A1 is the fruit of Siraitia grosvenorii. This plant is native to southern China and has been utilized in traditional medicine for centuries due to its therapeutic properties. The extraction process typically involves the use of solvents or water to isolate mogrosides from the dried fruit pulp.

Classification

Mogroside I A1 is classified as a triterpenoid glycoside. Its structure consists of a mogrol backbone with multiple sugar moieties attached, which contribute to its sweet flavor profile. The compound is often categorized under natural sweeteners and is recognized for its antioxidant, anti-inflammatory, and potential anti-diabetic effects.

Synthesis Analysis

Methods

The synthesis of mogroside I A1 can be achieved through various methods, including enzymatic glycosylation and biotransformation techniques. These methods utilize specific enzymes to catalyze the addition of sugar moieties to the mogrol precursor.

Technical Details

  1. Enzymatic Glycosylation: This method involves using uridine-5’-diphospho-dependent glucosyltransferases to convert mogrol into mogroside I A1. Specific enzymes such as UGT73E1 and UGT73C5 have been identified as effective in this conversion process .
  2. Biotransformation: Recent studies have demonstrated the use of genetically engineered plants, such as Nicotiana benthamiana and Arabidopsis thaliana, to produce mogrosides through multigene stacking strategies that enhance the biosynthetic pathway for mogrosides .
Molecular Structure Analysis

Structure

Mogroside I A1 has a complex molecular structure characterized by its triterpenoid framework and multiple glucose units attached via glycosidic bonds. The molecular formula is C30H50O13C_{30}H_{50}O_{13}, and its molecular weight is approximately 626.7 g/mol.

Data

The structural integrity of mogroside I A1 can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and confirm the presence of functional groups.

Chemical Reactions Analysis

Reactions

Mogroside I A1 can undergo various chemical reactions, primarily involving glycosylation processes where additional sugar units are added or modified. The primary reaction pathway includes:

  • Glycosylation: The addition of glucose units at specific hydroxyl sites on the mogrol backbone, facilitated by glycosyltransferase enzymes .

Technical Details

The enzymatic reactions typically involve:

  • Initial glucosylation at C3 and C24 positions.
  • Further modifications leading to the formation of more complex mogrosides like mogroside II and III through sequential glycosylation steps .
Mechanism of Action

Process

The mechanism by which mogroside I A1 exerts its effects involves several biological pathways:

  • Antioxidant Activity: Mogroside I A1 has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, contributing to reduced inflammation .
  • Blood Glucose Modulation: Research suggests that it may enhance insulin sensitivity and lower blood sugar levels in diabetic models .

Data

Studies indicate that doses of mogroside I A1 can lead to significant reductions in inflammation markers and improved metabolic profiles in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water and alcohol.
  • Taste: Extremely sweet, estimated to be 300 times sweeter than sucrose.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.
  • pH Range: Optimal stability observed at neutral pH levels.

Relevant data from studies indicate that mogroside I A1 maintains its sweetening properties even after processing, making it suitable for various food applications .

Applications

Mogroside I A1 has several scientific uses, particularly in the food industry as a natural sweetener. Its applications include:

  • Food Additive: Used in beverages, desserts, and dietary supplements as a low-calorie sweetener.
  • Pharmaceutical Development: Explored for potential therapeutic benefits in managing diabetes and obesity due to its biological activities.
  • Cosmetic Industry: Investigated for its antioxidant properties that may benefit skin health.

Properties

CAS Number

88901-46-6

Product Name

Mogroside I A1

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O9

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1

InChI Key

UNCMRQFSKAVFQU-QZGPORMMSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C

Solubility

not available

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.